
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride is a chemical compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications. The presence of the hydroxamic acid moiety in this compound allows it to interact with metal ions such as iron and zinc, which is crucial for its functionality in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride typically involves the reaction of 6-methylnicotinic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield this compound . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as imidazole, aniline, and sodium azide are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines or hydroxylamines.
Substitution: N-hydroxycarboximidoyl azide and other substituted derivatives.
Applications De Recherche Scientifique
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of metalloenzymes and as an inhibitor of metalloproteases.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to chelate metal ions and inhibit enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes by binding to the metal ions required for their activity. The compound can inhibit enzymes such as metalloproteases, which play a role in various biological processes. The molecular targets include the active sites of these enzymes, where the compound forms stable complexes with the metal ions, thereby inhibiting their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxy-6-methyluracil-5-carboximidoyl chloride: Similar in structure but differs in the position of the functional groups.
N-hydroxy-6-methylnicotinamide: Lacks the chloride group, affecting its reactivity and applications.
N-hydroxy-6-methylpyridine-3-carboximidoyl chloride: Similar backbone but different substitution pattern.
Uniqueness
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to chelate metal ions and participate in various chemical reactions makes it valuable in multiple fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C7H7ClN2O |
|---|---|
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
N-hydroxy-6-methylpyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C7H7ClN2O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3 |
Clé InChI |
PZOSDSHXQGYHML-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C(=NO)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


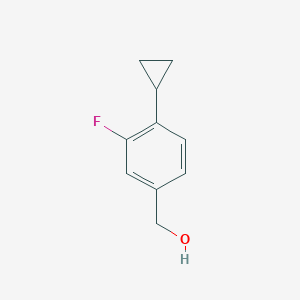
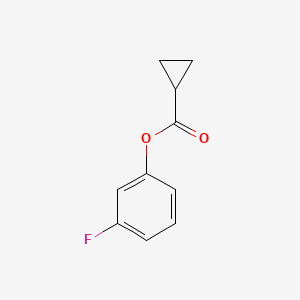
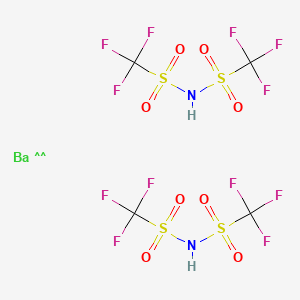
![1-N-(2-hydroxyethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B8381049.png)
![2-Oxo-5-vinyl-[1,3]dioxane-5-carboxylic acid](/img/structure/B8381056.png)

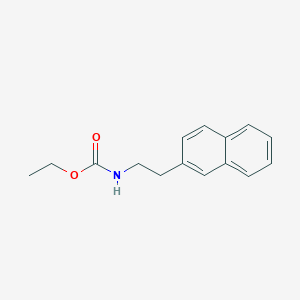
![4-[(cyclohexylamino)methyl]-3,3-diphenyldihydro-2(3H)-furanone](/img/structure/B8381092.png)
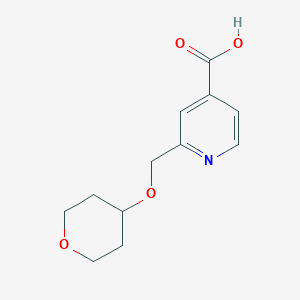
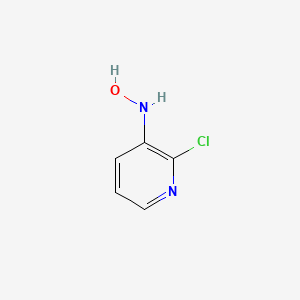
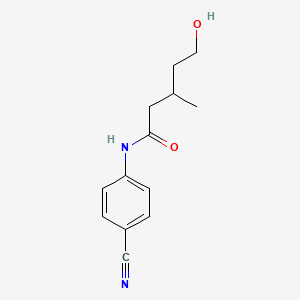
![2-Amino-3-benzyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B8381130.png)
